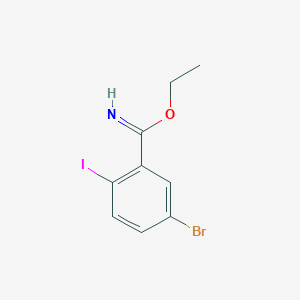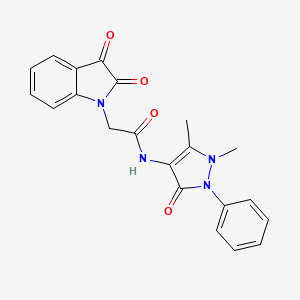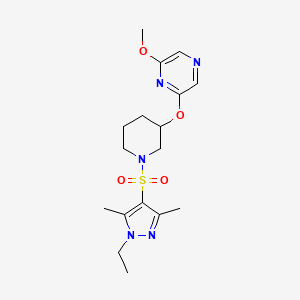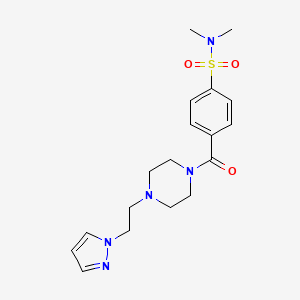![molecular formula C18H17FN6 B2445459 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine CAS No. 2380174-29-6](/img/structure/B2445459.png)
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated. Additionally, we will list future directions for further research on this compound.
作用機序
The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine involves its binding to specific molecular targets, including receptors and enzymes. This compound has been shown to bind to the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. Additionally, this compound has been shown to bind to various other molecular targets, including the dopamine transporter, the sigma-1 receptor, and the voltage-gated sodium channel.
Biochemical and Physiological Effects
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter levels in the brain, and the regulation of ion channel activity. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
実験室実験の利点と制限
The advantages of using 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine in lab experiments include its high affinity for various molecular targets, its ability to inhibit cancer cell growth, and its anxiolytic and antidepressant effects. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for further research on 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine. One potential direction is to study the potential use of this compound as a chemotherapy drug for various types of cancer. Another potential direction is to investigate the molecular mechanisms underlying the anxiolytic and antidepressant effects of this compound. Additionally, further research is needed to determine the potential toxicity of this compound and to develop strategies to mitigate its toxicity. Finally, this compound can be further studied for its potential use as a tool in drug discovery, as it can bind to various molecular targets with high affinity.
合成法
The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine involves a multi-step process that has been described in detail in various scientific publications. The process involves the reaction of 5-fluoropyrimidine-2-amine with 1-(4-bromophenyl)piperazine, followed by the reaction of the resulting compound with 2,6-dibromopyridazine. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied for its potential use as a chemotherapy drug. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders. Moreover, this compound has been studied for its potential use as a tool in drug discovery, as it can bind to various molecular targets with high affinity.
特性
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6/c19-15-12-20-18(21-13-15)25-10-8-24(9-11-25)17-7-6-16(22-23-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILUKFPGFAXIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)



![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2445384.png)


![3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine](/img/structure/B2445389.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2445390.png)
![8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2445392.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2445397.png)
![1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2445398.png)
